1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde
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Overview
Description
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a pyrrolidine ring with an aldehyde functional group. This compound is known for its potential in synthetic chemistry and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as catalysts to facilitate substitution reactions.
Scientific Research Applications
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The benzyl and tert-butyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules .
Comparison with Similar Compounds
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-3-carbaldehyde: Lacks the tert-butyl group, resulting in different reactivity and stability.
3-tert-Butylpyrrolidine-3-carbaldehyde:
1-Benzyl-3-methylpyrrolidine-3-carbaldehyde: Contains a methyl group instead of a tert-butyl group, leading to variations in chemical properties and uses. The uniqueness of this compound lies in its combination of benzyl and tert-butyl groups, which provide a balance of stability and reactivity, making it a valuable scaffold in synthetic chemistry.
Properties
IUPAC Name |
1-benzyl-3-tert-butylpyrrolidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2,3)16(13-18)9-10-17(12-16)11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXVEWWSGNCYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN(C1)CC2=CC=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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